![molecular formula C14H20N2O2 B257275 N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-301368, also known as N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide, is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its anti-inflammatory properties and has been studied for various scientific applications.
Métodos De Preparación
The synthesis of WAY-301368 involves the reaction of 2-phenylacetic acid with 2-(4-morpholinyl)ethylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for WAY-301368 are not well-documented, but the synthesis process can be scaled up by optimizing reaction conditions and using larger reaction vessels. The purity of the final product can be enhanced through recrystallization or column chromatography.
Análisis De Reacciones Químicas
WAY-301368 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: WAY-301368 can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases such as triethylamine and pyridine. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: WAY-301368 has shown promise in biological studies due to its anti-inflammatory properties. It is used in research to understand the mechanisms of inflammation and to develop new anti-inflammatory drugs.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions.
Industry: WAY-301368 is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of WAY-301368 involves its interaction with specific molecular targets and pathways. The compound exerts its anti-inflammatory effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By blocking the production of pro-inflammatory mediators like prostaglandins, WAY-301368 helps reduce inflammation and associated symptoms .
Comparación Con Compuestos Similares
WAY-301368 can be compared with other similar compounds, such as:
N-[2-(4-Morpholinyl)ethyl]-2-phenylacetamide: This compound shares a similar structure and exhibits comparable anti-inflammatory properties.
2-Phenylacetamide derivatives: These compounds have variations in their substituents, leading to differences in their chemical and biological activities.
The uniqueness of WAY-301368 lies in its specific molecular structure, which confers its distinct anti-inflammatory properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylethyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O2/c17-14(12-13-4-2-1-3-5-13)15-6-7-16-8-10-18-11-9-16/h1-5H,6-12H2,(H,15,17) |
Clave InChI |
HOEKXRHUWSWGTR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)CC2=CC=CC=C2 |
SMILES canónico |
C1COCCN1CCNC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)
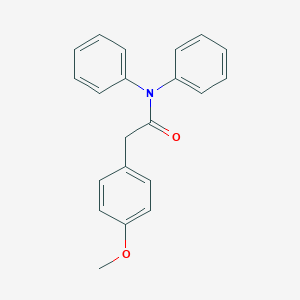
![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
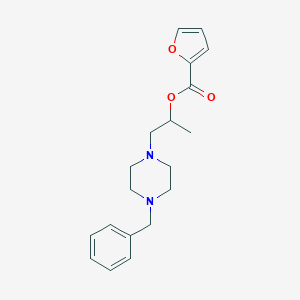
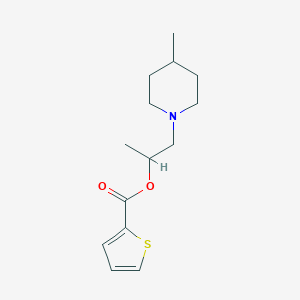
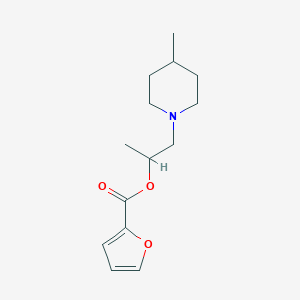
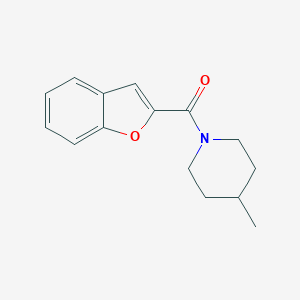
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)